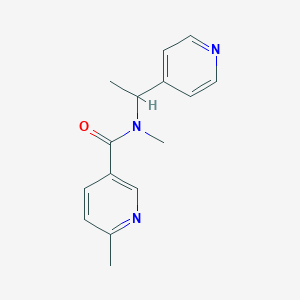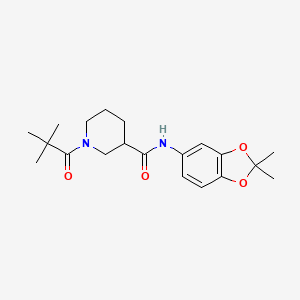
3-cyano-N-(3,4-difluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-(3,4-difluorophenyl)benzamide, also known as DFB or DFB-Br, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound belongs to the family of benzamides and is commonly used as a fluorescent probe in biological and biochemical studies.
Applications De Recherche Scientifique
3-cyano-N-(3,4-difluorophenyl)benzamide is commonly used as a fluorescent probe in biological and biochemical studies. It has been used to study protein-ligand interactions, enzyme kinetics, and cell signaling pathways. 3-cyano-N-(3,4-difluorophenyl)benzamide-Br has also been used as a labeling agent for proteins and peptides, allowing for their detection and quantification in complex biological samples. Additionally, 3-cyano-N-(3,4-difluorophenyl)benzamide-Br has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism of action of 3-cyano-N-(3,4-difluorophenyl)benzamide involves its ability to bind to specific target molecules and emit fluorescence upon excitation with light. The compound has a high quantum yield and is sensitive to changes in the local environment, making it a useful tool for studying protein-ligand interactions and enzyme kinetics.
Biochemical and Physiological Effects:
3-cyano-N-(3,4-difluorophenyl)benzamide does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound and has been shown to be biocompatible in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-cyano-N-(3,4-difluorophenyl)benzamide in lab experiments is its high sensitivity and specificity for detecting target molecules. The compound has a low background fluorescence, which makes it ideal for use in complex biological samples. Additionally, 3-cyano-N-(3,4-difluorophenyl)benzamide-Br is easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to using 3-cyano-N-(3,4-difluorophenyl)benzamide-Br in lab experiments. The compound has a relatively short excitation wavelength, which can limit its use in certain applications. Additionally, 3-cyano-N-(3,4-difluorophenyl)benzamide-Br is sensitive to changes in pH and temperature, which can affect its fluorescence properties.
Orientations Futures
There are numerous future directions for research involving 3-cyano-N-(3,4-difluorophenyl)benzamide. One potential area of research is the development of new fluorescent probes based on 3-cyano-N-(3,4-difluorophenyl)benzamide-Br. Researchers could modify the structure of the compound to improve its fluorescence properties or to target specific biological molecules.
Another area of research is the use of 3-cyano-N-(3,4-difluorophenyl)benzamide-Br in photodynamic therapy for cancer treatment. Researchers could explore the use of 3-cyano-N-(3,4-difluorophenyl)benzamide-Br as a photosensitizer in combination with other therapeutic agents to enhance its efficacy.
Finally, researchers could investigate the use of 3-cyano-N-(3,4-difluorophenyl)benzamide-Br in diagnostic applications. The compound could be used to detect specific biomolecules or to monitor disease progression in vivo. Overall, the future directions for research involving 3-cyano-N-(3,4-difluorophenyl)benzamide are numerous and exciting, and could have important implications for a wide range of scientific and medical fields.
Méthodes De Synthèse
The synthesis of 3-cyano-N-(3,4-difluorophenyl)benzamide involves the reaction of 3,4-difluoroaniline with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained as a white solid and can be purified by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
3-cyano-N-(3,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O/c15-12-5-4-11(7-13(12)16)18-14(19)10-3-1-2-9(6-10)8-17/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMSHIDXNYEWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N-methyl-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B7533691.png)



![2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7533711.png)

![1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)
![5-Cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7533745.png)


![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7533767.png)
![N-[1-(4-fluorophenyl)cyclobutyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7533771.png)
